molecular formula C14H23BN2O4S B7954947 [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid

[4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid

Cat. No.: B7954947
M. Wt: 326.2 g/mol
InChI Key: YMZGIYGBCSNBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butylpiperazine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Butylpiperazine Sulfonyl Group: The butylpiperazine sulfonyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenylboronic acid intermediate with 4-butylpiperazine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid is utilized as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its boronic acid group is highly reactive in Suzuki-Miyaura coupling, making it valuable for constructing biaryl structures .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The butylpiperazine sulfonyl group can interact with biological targets, making it a candidate for drug development. It has been investigated for its potential to inhibit enzymes or modulate receptor activity .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties, such as enhanced stability or conductivity .

Mechanism of Action

The mechanism of action of [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the butylpiperazine sulfonyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

[4-(4-butylpiperazin-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-2-3-8-16-9-11-17(12-10-16)22(20,21)14-6-4-13(5-7-14)15(18)19/h4-7,18-19H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGIYGBCSNBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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